molecular formula C8H9NO B2649032 rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile CAS No. 21154-34-7

rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile

Cat. No. B2649032
CAS RN: 21154-34-7
M. Wt: 135.166
InChI Key: OVMGDBGKKIIJRU-RZUNNTJFSA-N
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Description

Rac-(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile (OTOC) is a cyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. OTOC is a chiral molecule that exists as a racemic mixture of two enantiomers.

Scientific Research Applications

Synthesis and Structural Analysis

  • Marine Natural Products Synthesis : A study by Proemmel et al. (2002) demonstrates the synthesis of marine natural products starting from functionalized 8-oxabicyclo[3.2.1]oct-6-en-3-one, leading to tricyclic epoxy alcohols and aminated derivatives. These compounds are evaluated for biological activities, highlighting the chemical diversity and potential bioactivity of such structures Proemmel, S., Wartchow, R., & Hoffmann, H. (2002).

  • Chemo-, Regio-, and Stereoselective Transformations : The work of Kasyan et al. (1997) focuses on the transformation of 3-oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile with lithium aluminum hydride, producing exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane. This study underlines the potential of such compounds in synthetic organic chemistry, especially in creating complex molecules with high selectivity Kasyan, L., Okovity, S. I., & Kasyan, A. O. (1997).

Applications in Material Science

  • Polymerization Studies : Research by Okada, Hirasawa, and Sumitomo (1989) investigates the polymerizations of bicyclic acetals, including rac-2(a), 3(e)-bis(benzyloxy)-6,8-dioxabicyclo-[3.2.1]octane. This study provides insights into the propagation processes in the cationic ring-opening polymerization, showcasing the relevance of such compounds in polymer science Okada, M., Hirasawa, T., & Sumitomo, H. (1989).

Environmental Applications

  • Flame Retardants Identification : A study by Tomy et al. (2008) identifies the novel cycloaliphatic brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in Canadian Arctic beluga, which shares structural similarities with the compound . This research highlights the environmental presence and potential impact of such flame retardants, indicating the importance of understanding the distribution and effects of these compounds Tomy, G., Pleskach, K., & Arsenault, G., et al. (2008).

properties

IUPAC Name

(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4-,5+,6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMGDBGKKIIJRU-RZUNNTJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C#N)C3C2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1C#N)[C@@H]3[C@H]2O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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